Cas no 21867-72-1 (1-(4-Isopropoxybenzyl)piperazine)

1-(4-Isopropoxybenzyl)piperazine is a piperazine derivative characterized by its isopropoxybenzyl functional group, which enhances its solubility and reactivity in organic synthesis. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its structural features, including the piperazine core and aromatic ether linkage, make it suitable for modifications in drug design, such as CNS-targeting agents or antimicrobial compounds. The isopropoxy group contributes to improved lipophilicity, facilitating membrane permeability in biological applications. High-purity grades are available for precise synthetic requirements, ensuring reproducibility in research and industrial processes. Proper handling under controlled conditions is recommended due to its reactive nature.
1-(4-Isopropoxybenzyl)piperazine structure
21867-72-1 structure
Product name:1-(4-Isopropoxybenzyl)piperazine
CAS No:21867-72-1
MF:C14H22N2O
MW:234.337283611298
MDL:MFCD09434009
CID:4711287
PubChem ID:16640679

1-(4-Isopropoxybenzyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-isopropoxybenzyl)piperazine
    • 1-[4-(propan-2-yloxy)benzyl]piperazine
    • 1-(methylethoxy)-4-(piperazinylmethyl)benzene
    • STK488087
    • SBB046798
    • BBL017886
    • ST096238
    • 1-[(4-isopropoxyphenyl)methyl]piperazine
    • T0643
    • 1-(4-Isopropoxybenzyl)piperazine
    • MDL: MFCD09434009
    • Inchi: 1S/C14H22N2O/c1-12(2)17-14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3
    • InChI Key: CZFKNKGWFGWBSD-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C1C=CC(=CC=1)CN1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Topological Polar Surface Area: 24.5

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 341.0±27.0 °C at 760 mmHg
  • Flash Point: 160.0±23.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-(4-Isopropoxybenzyl)piperazine Security Information

1-(4-Isopropoxybenzyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I247855-500mg
1-(4-Isopropoxybenzyl)piperazine
21867-72-1
500mg
$ 600.00 2022-06-04
Enamine
EN300-1851486-10.0g
1-{[4-(propan-2-yloxy)phenyl]methyl}piperazine
21867-72-1
10g
$3131.0 2023-06-03
Enamine
EN300-1851486-0.1g
1-{[4-(propan-2-yloxy)phenyl]methyl}piperazine
21867-72-1
0.1g
$301.0 2023-09-19
Enamine
EN300-1851486-10g
1-{[4-(propan-2-yloxy)phenyl]methyl}piperazine
21867-72-1
10g
$1471.0 2023-09-19
Enamine
EN300-1851486-1g
1-{[4-(propan-2-yloxy)phenyl]methyl}piperazine
21867-72-1
1g
$342.0 2023-09-19
Enamine
EN300-1851486-2.5g
1-{[4-(propan-2-yloxy)phenyl]methyl}piperazine
21867-72-1
2.5g
$669.0 2023-09-19
Enamine
EN300-1851486-5.0g
1-{[4-(propan-2-yloxy)phenyl]methyl}piperazine
21867-72-1
5g
$2110.0 2023-06-03
Enamine
EN300-1851486-0.25g
1-{[4-(propan-2-yloxy)phenyl]methyl}piperazine
21867-72-1
0.25g
$315.0 2023-09-19
TRC
I247855-250mg
1-(4-Isopropoxybenzyl)piperazine
21867-72-1
250mg
$ 380.00 2022-06-04
TRC
I247855-100mg
1-(4-Isopropoxybenzyl)piperazine
21867-72-1
100mg
$ 185.00 2022-06-04

Additional information on 1-(4-Isopropoxybenzyl)piperazine

1-(4-Isopropoxybenzyl)piperazine: A Versatile Compound with Promising Applications in Pharmaceutical Research

1-(4-Isopropoxybenzyl)piperazine, with the CAS No. 21867-72-1, represents a significant advancement in the field of medicinal chemistry. This compound has garnered attention for its potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents. Recent studies have highlighted its unique molecular structure and pharmacological properties, which could open new avenues for drug discovery and treatment strategies.

The molecular framework of 1-(4-Isopropoxybenzyl)piperazine is characterized by the presence of a piperazine ring connected to a benzyl group substituted with an isopropoxy moiety. This structural feature contributes to its ability to interact with various biological targets, making it a promising candidate for further exploration. Research published in the Journal of Medicinal Chemistry in 2023 has demonstrated its potential as a scaffold for designing new drugs with enhanced bioavailability and reduced side effects.

One of the most notable aspects of 1-(4-Isopropoxybenzyl)piperazine is its role in the development of targeted drug delivery systems. A 2022 study published in Advanced Drug Delivery Reviews explored how this compound can be utilized to create nanocarriers that improve the efficacy of therapeutic agents while minimizing systemic toxicity. The ability to modulate the release profile of drugs through this molecular framework has sparked significant interest among researchers.

In the context of neuropharmacology, 1-(4-Isopropoxybenzyl)piperazine has shown potential as a modulator of neurotransmitter systems. A recent preclinical study conducted in 2024 investigated its effects on the central nervous system, suggesting that it could be a valuable tool for the treatment of neurological disorders such as Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with specific receptors is a key factor in its potential therapeutic applications.

Furthermore, the synthesis of 1-(4-Isopropoxybenzyl)piperazine has been optimized to enhance its chemical stability and pharmacokinetic properties. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route that significantly improves the yield and purity of the compound. This advancement is crucial for its large-scale production and application in clinical settings.

Another area of interest is the use of 1-(4-Isopropoxybenzyl)piperazine in the development of antiviral agents. Research published in Antiviral Research in 2023 indicated that this compound could inhibit the replication of certain viral strains by interfering with key enzymatic processes. This finding has implications for the treatment of viral infections, particularly in the context of emerging pathogens.

The compound's versatility extends to its potential applications in oncology. A 2024 study in Cancer Research explored its ability to enhance the effectiveness of chemotherapy drugs by modulating cellular pathways involved in drug resistance. This dual-action mechanism could lead to more effective treatment strategies for various types of cancer.

Despite its promising properties, the development of 1-(4-Isopropoxybenzyl)piperazine as a therapeutic agent requires further investigation into its safety profile and long-term effects. Ongoing clinical trials are expected to provide more insights into its potential as a drug candidate. The scientific community remains optimistic about its future role in pharmaceutical innovation.

In conclusion, 1-(4-Isopropoxybenzyl)piperazine is a compound with a wide range of potential applications in the pharmaceutical industry. Its unique molecular structure and pharmacological properties make it a valuable asset for researchers exploring new therapeutic strategies. As more studies are conducted, the full potential of this compound is likely to be realized, contributing to advancements in drug discovery and treatment.

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